1-Indanone

概述

描述

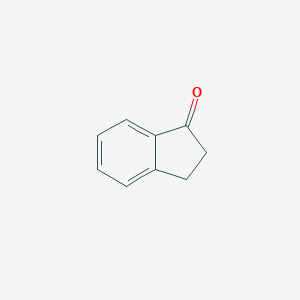

1-Indanone (C₉H₈O), also known as 2,3-dihydro-1H-inden-1-one, is a bicyclic aromatic ketone with a fused benzene and cyclopentanone structure. It serves as a critical intermediate in synthesizing pharmaceuticals, natural products, and functional materials . Its unique structural rigidity and electronic properties enable diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective effects . Notably, this compound derivatives like Donepezil are FDA-approved for Alzheimer’s disease, highlighting their therapeutic significance .

准备方法

合成路线和反应条件: 茚满-1-酮可以通过多种方法合成:

茚满或茚的氧化: 这种方法涉及茚满或茚的氧化生成茚满-1-酮.

苯丙酸的环化: 另一种方法涉及苯丙酸的环化.

工业生产方法: 茚满-1-酮的工业生产通常采用茚满或茚的氧化法,因为该方法效率高,可扩展性强 .

化学反应分析

茚满-1-酮会发生各种化学反应,包括:

还原: 茚满-1-酮的还原可以生成茚满醇.

取代: 它可以在路易斯酸的存在下发生取代反应.

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬.

还原: 常用的还原剂包括硼氢化钠和氢化铝锂.

取代: 路易斯酸如三氯化铝通常用于取代反应.

主要产物:

科学研究应用

Biological Activities

1-Indanone and its derivatives exhibit a wide range of biological activities, making them valuable in pharmaceutical applications. Key areas of interest include:

- Neuroprotective Agents : this compound derivatives have shown promise as potent inhibitors of monoamine oxidase (MAO), particularly MAO-B, which is relevant for treating neurodegenerative disorders such as Parkinson's disease and depression. Studies have reported IC50 values as low as 0.001 to 0.030 μM for C6-substituted indanones, indicating their high potency as MAO inhibitors .

- Anticancer Properties : The indanone moiety is present in several anticancer compounds. Research indicates that certain derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

- Antimicrobial and Antiviral Activities : this compound derivatives have been identified as effective antimicrobial agents against bacteria and fungi, as well as antiviral agents targeting viruses like hepatitis C and BVDV . The compound has been linked to anti-inflammatory effects, which are beneficial in treating infections and inflammatory diseases .

- Alzheimer’s Disease Treatment : One of the most notable applications of this compound is its role in the synthesis of donepezil, an FDA-approved drug for Alzheimer's disease. This compound acts as an acetylcholinesterase inhibitor, enhancing cholinergic function in the brain .

Synthetic Utility

This compound serves as a crucial building block in organic synthesis due to its reactivity and ability to undergo various transformations:

- Synthesis of Complex Molecules : Recent advancements have demonstrated the utility of this compound in synthesizing fused and spirocyclic compounds through cyclization reactions. These transformations allow for the creation of complex molecular architectures that are often found in natural products and pharmaceuticals .

- Functional Materials : Beyond pharmaceuticals, this compound derivatives are utilized in the development of organic light-emitting diodes (OLEDs), dyes, and fluorophores due to their unique optical properties .

Case Study 1: Neuroprotective Applications

A study evaluating various this compound derivatives found that specific compounds acted as selective ligands for α-synuclein aggregates, which are implicated in Parkinson's disease. These derivatives showed high selectivity and binding affinity, suggesting potential for developing diagnostic tools or therapeutics targeting α-synucleinopathies .

Case Study 2: Antiviral Activity

Research on a library of compounds identified this compound derivatives as effective non-nucleoside polymerase inhibitors against BVDV. The lead compound exhibited significant antiviral activity with low cytotoxicity, highlighting its potential as a therapeutic agent against viral infections .

作用机制

茚满-1-酮的作用机制涉及它与特定酶和受体的相互作用:

相似化合物的比较

Pharmacological Activity

Anti-Inflammatory and Anticancer Properties

1-Indanone derivatives exhibit comparable or superior anti-inflammatory activity to chalcone derivatives. For example, 2-benzylidene-1-indanone derivatives showed enhanced inhibition of cyclooxygenase (COX) enzymes compared to chalcones, attributed to the bicyclic scaffold improving binding affinity . In cytotoxicity assays against leukemia (MOLM-13), this compound derivatives (e.g., compounds 12–15) demonstrated moderate activity (EC₅₀: 182–198 µM), outperforming some flavonoid analogs but underperforming compared to anthraquinones (e.g., EC₅₀ < 50 µM for emodin) .

Neuroprotective Effects

This compound-based Donepezil exhibits higher acetylcholinesterase (AChE) inhibition (IC₅₀: ~6 nM) than tacrine (IC₅₀: ~100 nM) due to dual π-π interactions at the catalytic and peripheral anionic sites . In contrast, carbazole-based inhibitors (e.g., rivastigmine) show broader substrate specificity but lower potency (IC₅₀: ~10 µM) .

Optical and Electronic Properties

This compound derivatives display exceptional second-order nonlinear optical (NLO) responses (β₀: 25–30 × 10⁻³⁰ esu) in polar solvents, surpassing coumarins (β₀: 10–15 × 10⁻³⁰ esu) and azo compounds (β₀: 5–10 × 10⁻³⁰ esu) due to strong solvent-induced hyperpolarizability . However, pyrazole derivatives exhibit higher thermal stability in NLO devices, limiting this compound’s utility in high-temperature applications .

Physicochemical Properties

Substituent Effects

Methyl or methoxy groups at positions 4–6 of this compound confer stabilizing enthalpic increments (~15–20 kJ/mol) similar to cyclopentanone derivatives. However, electron-withdrawing groups (e.g., nitro) reduce solubility compared to tetralone analogs .

Solubility and Stability

This compound’s solubility in polar solvents (e.g., ethanol: 12 mg/mL) is lower than indan-1-ol (20 mg/mL) but higher than 1-tetralone (8 mg/mL) due to its balanced polarity .

Key Research Findings

生物活性

1-Indanone, a bicyclic ketone, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological properties of this compound, supported by case studies and research findings.

Chemical Structure and Properties

This compound (C₉H₈O) is characterized by a fused ring system consisting of a six-membered aromatic ring and a five-membered ring containing a carbonyl group. This unique structure contributes to its varied biological activities.

Biological Activities

This compound and its derivatives exhibit a broad spectrum of biological activities, including:

- Antiviral Activity : Certain derivatives have shown efficacy against hepatitis C virus (HCV) by inhibiting viral replication.

- Anticancer Properties : Compounds derived from this compound have demonstrated cytotoxic effects in various cancer cell lines, including melanoma and breast cancer.

- Anti-inflammatory Effects : Research indicates that this compound can reduce inflammation through inhibition of pro-inflammatory cytokines.

- Analgesic Activity : Some derivatives exhibit pain-relieving properties comparable to conventional analgesics.

- Antimicrobial Effects : this compound has shown activity against several bacterial strains, indicating potential as an antibacterial agent.

Table 1: Summary of Biological Activities of this compound

The mechanisms underlying the biological activities of this compound are diverse:

- Antiviral Mechanism : this compound derivatives inhibit HCV replication by targeting viral proteins involved in the replication process.

- Cytotoxic Mechanism : The induction of apoptosis in cancer cells has been linked to the activation of caspases and modulation of Bcl-2 family proteins.

- Anti-inflammatory Mechanism : Inhibition of NF-kB signaling pathways leads to decreased expression of inflammatory mediators such as TNF-α and IL-6.

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of various this compound derivatives against melanoma cell lines. The results indicated that certain compounds exhibited IC₅₀ values in the low micromolar range, demonstrating significant cytotoxicity. The most potent derivative was found to induce apoptosis via mitochondrial pathway activation.

Case Study 2: Anti-inflammatory Effects

In an experimental model of acute lung injury, a derivative of this compound was administered, resulting in a marked reduction in inflammatory markers. The study highlighted the compound's ability to inhibit leukocyte infiltration and cytokine release, suggesting its potential as an anti-inflammatory therapeutic agent.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Indanone, and how do reaction conditions influence yield?

- Methodology : Traditional methods include Friedel-Crafts acylation of indane or oxidation of 1-Indanol using oxidizing agents like CrO₃. Microwave-assisted synthesis (e.g., polymer-supported chromic acid in CH₂Cl₂) offers higher efficiency, with factorial design experiments identifying optimal parameters: 120°C, 1200W, and 10-minute irradiation . Characterization via GC-MS, NMR, and IR spectroscopy is critical for verifying purity and structure .

Q. How can researchers address discrepancies in reported melting points or spectral data for this compound derivatives?

- Methodology : Cross-validate data using multiple analytical techniques (e.g., DSC for melting points, X-ray crystallography for structural confirmation). Compare results with peer-reviewed studies and databases like ChemSpider (ID: 6479) to identify potential impurities or isomerization artifacts .

Q. What are the common challenges in synthesizing this compound thiosemicarbazones, and how can they be mitigated?

- Methodology : Challenges include low solubility of intermediates and side reactions. Use reflux conditions in anhydrous ethanol with catalytic H₂SO₄ to enhance reactivity. Monitor reaction progress via TLC (silica gel, CHCl₃/EtOH) and purify via column chromatography (CHCl₃/MeOH, 90:10) .

Advanced Research Questions

Q. How can factorial design optimize catalytic systems for this compound synthesis, and what statistical tools are essential?

- Methodology : Apply multilevel factorial design to evaluate variables (e.g., temperature, catalyst loading, solvent). Use ANOVA to identify significant factors and interactions. For example, microwave-assisted oxidation of 1-Indanol showed irradiation time and power as critical variables, with Pareto charts highlighting their effects on yield .

Q. What strategies resolve contradictions in environmental degradation studies of this compound (e.g., conflicting efficiency reports in oxidation systems)?

- Methodology : Replicate experiments under controlled conditions (pH 5.0, 20°C) with standardized humic acid (HA) concentrations (1–10 mg/L). Use LC-MS to quantify intermediates and identify competing pathways (e.g., radical vs. non-radical mechanisms). Compare results with manganese oxide-mediated degradation studies to isolate HA’s role .

Q. How do structural modifications of this compound derivatives enhance pharmacological activity, and what computational tools validate these effects?

- Methodology : Synthesize platinum(II)/palladium(II) complexes with this compound thiosemicarbazones and evaluate antiproliferative activity (e.g., U937 leukemia cells). Use homology modeling and molecular docking (software like AutoDock) to predict binding affinities for α1-adrenoceptors or apoptosis-related proteins .

Q. Methodological Best Practices

- Data Validation : Ensure reproducibility by reporting reaction conditions (e.g., solvent purity, catalyst source) and using error bars/standard deviations in yield calculations .

- Ethical Compliance : Obtain institutional approval for biological studies (e.g., cytotoxicity assays) and adhere to safety protocols for handling CrO₃ or other hazardous reagents .

- Literature Gaps : Prioritize studies addressing under-explored areas, such as enantioselective synthesis of this compound or its role in neurodegenerative disease models .

属性

IUPAC Name |

2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNXSIUBBGPHDDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1058892 | |

| Record name | 1H-Inden-1-one, 2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white crystalline solid; [Alfa Aesar MSDS], Solid | |

| Record name | 1-Indanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19372 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Indanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059602 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

83-33-0, 30286-23-8 | |

| Record name | 1-Indanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Indanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indenone, dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030286238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Indanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2581 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Inden-1-one, 2,3-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Inden-1-one, 2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.337 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-INDANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7021Y717I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。